molecular formula C14H12F3NO B13590027 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-amine

Cat. No.: B13590027
M. Wt: 267.25 g/mol
InChI Key: SWQKOIKHGVRIKL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C14H12F3NO This compound is characterized by the presence of trifluoromethyl and phenoxyphenyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenoxybenzaldehyde and 2,2,2-trifluoroethylamine.

    Condensation Reaction: The 4-phenoxybenzaldehyde undergoes a condensation reaction with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst, such as an acid or base.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanamine: Similar structure but lacks the phenoxy group.

    2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: Similar structure with a p-tolyl group instead of the phenoxyphenyl group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to a phenyl ring but lacks the ethanamine backbone.

Uniqueness

2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and phenoxyphenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanamine

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13H,18H2

InChI Key

SWQKOIKHGVRIKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(F)(F)F)N

Origin of Product

United States

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